N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
This compound features an acetamide backbone substituted with two key moieties:
- 2-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]: A piperazine ring sulfonylated with an (E)-styryl (–CH=CH–C$6$H$5$) group, introducing π-π stacking capabilities and conformational rigidity.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-24(2)33(30,31)21-10-8-20(9-11-21)23-22(27)18-25-13-15-26(16-14-25)32(28,29)17-12-19-6-4-3-5-7-19/h3-12,17H,13-16,18H2,1-2H3,(H,23,27)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAOPYAYQATIX-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Synthesis of Intermediate 1: : Starting with 4-(dimethylsulfamoyl)aniline, react with a suitable acetylating agent to form N-[4-(dimethylsulfamoyl)phenyl]acetamide.
Synthesis of Intermediate 2: : React piperazine with 2-phenylethenylsulfonyl chloride to form 4-[(E)-2-phenylethenyl]sulfonylpiperazine.
Final Coupling Step: : Combine Intermediate 1 with Intermediate 2 under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic route to scale up the reactions while maintaining high yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized by strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or carbonyl groups, altering the compound's structure and activity.
Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperoxybenzoic acid (mCPBA) for oxidation.
Reduction: : Employing hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Depending on the reaction conditions and reagents, the major products formed can include various oxidized, reduced, or substituted derivatives with potentially altered pharmacological properties.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is primarily investigated for its potential therapeutic applications:
Medicinal Chemistry: : As a lead compound for designing new drugs targeting specific biological pathways, particularly those involved in inflammation and pain.
Biological Research: : Studying its interaction with cellular receptors and enzymes to understand its mechanism of action.
Pharmaceutical Industry: : Developing formulations for potential therapeutic applications.
Chemical Industry: : Exploring its use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as:
Molecular Targets: : Binding to and modulating the activity of enzymes, receptors, or ion channels implicated in disease processes.
Pathways Involved: : Influencing signaling pathways associated with inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Key Analogues
Pharmacological and Physicochemical Comparisons
- Solubility : The dimethylsulfamoyl group in the target compound improves aqueous solubility compared to lipophilic groups like cyclohexyl (in ) or nitro (in ). Fluorine (in ) may enhance metabolic stability but reduce solubility due to hydrophobicity.
- Binding Interactions: The (E)-styrylsulfonyl group enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in tosyl () or propenyl () analogues.
- Synthetic Accessibility :
Key Research Findings
- Structure-Activity Relationships (SAR): Piperazine sulfonylation is critical for potency: Styrylsulfonyl > tosyl > propenyl in enzyme inhibition assays . Electron-withdrawing groups (e.g., –NO$_2$, –CN) on the phenyl ring reduce solubility but improve binding affinity in hydrophobic pockets .
- Thermodynamic Data :
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H28N4O4S2
- Molecular Weight : 460.61 g/mol
The structure consists of a piperazine ring, a phenyl group substituted with a dimethylsulfamoyl group, and an ethylene bridge connecting another phenyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Research indicates that derivatives of similar structures exhibit anticonvulsant properties. For instance, compounds with piperazine moieties have shown effectiveness in the maximal electroshock (MES) test, suggesting potential for seizure control .
- Antibacterial Effects : Sulfonamide derivatives are known for their antibacterial properties. The presence of sulfonamide groups in the compound may enhance its ability to inhibit bacterial growth by interfering with folate synthesis .
- Cytotoxicity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Biological Activity Data
The following table summarizes various biological activities reported for related compounds:
| Compound Name | Activity Type | Model/Method Used | Result Summary |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Anticonvulsant | MES test in mice | Effective at 100 mg/kg at 0.5 h |
| 4-methyl-N-[2-(E)-2-phenylethenyl]benzenesulfonamide | Antibacterial | In vitro against S. aureus | Significant inhibition observed |
| N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | Cytotoxicity | MTT assay on cancer cell lines | IC50 values indicating moderate cytotoxicity |
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity of various piperazine derivatives, it was found that certain modifications to the piperazine ring significantly enhanced efficacy in preventing seizures. The compound this compound was hypothesized to have similar protective effects based on structural analogies with known active compounds .
Case Study 2: Antibacterial Screening
A series of sulfonamide derivatives were screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a sulfonamide group displayed significant antibacterial properties, supporting the hypothesis that this compound may also exhibit similar effects .
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence intermediate purity?
- Methodological Answer : The synthesis typically involves sequential sulfonation, amidation, and coupling reactions. A common approach begins with sulfonation of an aniline derivative to form a sulfonamide intermediate, followed by coupling with a piperazine sulfonyl group. Critical steps include:
- Sulfonation : Controlled pH (e.g., 4.6–5.2) and temperature (40–60°C) to minimize byproducts .
- Amidation : Use of triethylamine as a base to facilitate acetyl chloride reactions, ensuring >90% intermediate purity .
- Final Coupling : Optimization of solvent polarity (e.g., DMF or THF) to enhance sulfonylpiperazine reactivity .
Intermediate purity is verified via HPLC (C18 column, methanol/water gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- 1H/13C-NMR : To confirm sulfamoyl (-SO2N(CH3)2) and vinyl sulfone (-SO2-CH=CH-Ph) groups. Key peaks include δ 7.2–7.8 ppm (aromatic protons) and δ 3.1 ppm (dimethylamino protons) .
- FT-IR : Sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ and amide (C=O) at 1650–1680 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion [M+H]+ with <2 ppm error .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target classes based on structural motifs:
- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) via UV-Vis kinetic assays (λ = 340 nm, NADPH depletion) due to sulfonamide groups' affinity for folate-binding pockets .
- Receptor Modulation : Screen for serotonin or dopamine receptor binding using radioligand displacement assays (e.g., [³H]-spiperone for 5-HT2A) .
Use HEK293 or CHO-K1 cells transfected with target receptors for functional assays (EC50/IC50 determination) .
Advanced Research Questions
Q. How can researchers optimize the yield of the final coupling step involving the piperazine sulfonyl group?
- Methodological Answer : Key parameters include:
- Catalyst Selection : Pd(PPh3)4 for Suzuki-Miyaura coupling (if aryl halides are present) or EDCI/HOBt for amide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonylpiperazine solubility but may require scavengers (e.g., molecular sieves) to absorb byproduct H2O .
- Temperature Gradients : Gradual heating (50°C → 80°C) reduces side reactions. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?
- Methodological Answer : Address discrepancies via:
- Assay Replication : Repeat in orthogonal systems (e.g., cell-free DHFR assays vs. whole-cell viability tests) to distinguish direct enzyme inhibition from off-target effects .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (t1/2 < 30 min) that may cause false negatives .
- Computational Docking : Compare binding poses in DHFR (PDB: 1U72) vs. off-targets (e.g., COX-2) to rationalize selectivity .
Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via LC-MS. Sulfonamides are prone to hydrolysis at pH < 2 .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; quantify decomposition products (e.g., free piperazine) .
- Light Exposure : UV-Vis monitoring (λ = 254 nm) detects photo-degradation of the styryl sulfone group .
Data Analysis and Experimental Design
Q. What statistical models are suitable for optimizing reaction parameters in combinatorial synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) frameworks:
- Response Surface Methodology (RSM) : Central composite design to model yield vs. temperature, solvent ratio, and catalyst loading .
- Taguchi Arrays : Identify critical factors (e.g., pH > catalyst > temperature) with minimal experimental runs .
Validate models via ANOVA (p < 0.05) and confirm with 3–5 validation runs .
Q. How should researchers handle batch-to-batch variability in biological activity data?
- Methodological Answer : Mitigate variability by:
- Standardized Synthesis Protocols : Strict control of reaction time (±5%) and reagent purity (≥98%) .
- Bioassay Normalization : Include reference inhibitors (e.g., methotrexate for DHFR) in each plate to calibrate IC50 values .
- Multivariate Analysis : PCA or PLS-DA to correlate batch impurities (HPLC data) with bioactivity outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
